molecular formula C12H12N2O B8364409 2-(3-Pyridinyloxy)benzenemethanamine CAS No. 869943-11-3

2-(3-Pyridinyloxy)benzenemethanamine

Cat. No.: B8364409
CAS No.: 869943-11-3
M. Wt: 200.24 g/mol
InChI Key: ZTCDTHVFNJFBLN-UHFFFAOYSA-N
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Description

2-(3-Pyridinyloxy)benzenemethanamine is a benzenemethanamine derivative featuring a pyridinyloxy substituent at the 2-position of the benzene ring. The pyridine moiety is specifically substituted at the 3-position, creating a hybrid aromatic-amine structure.

Properties

CAS No.

869943-11-3

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(2-pyridin-3-yloxyphenyl)methanamine

InChI

InChI=1S/C12H12N2O/c13-8-10-4-1-2-6-12(10)15-11-5-3-7-14-9-11/h1-7,9H,8,13H2

InChI Key

ZTCDTHVFNJFBLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)OC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(3-Pyridinyloxy)benzenemethanamine, highlighting differences in substituents, pharmacological activities, and physicochemical properties:

Compound Name Molecular Formula Substituents/Modifications Pharmacological Activity/Use Key Properties Source (Evidence ID)
This compound C12H11N3O 2-(Pyridin-3-yloxy)benzylamine Research compound (hypothetical) Likely polar due to pyridine and amine groups; potential CNS activity
Dapoxetine C21H23NO·HCl 2-(1-Naphthalenyloxy)ethyl-benzemethanamine SSRI for premature ejaculation MW: 341.88 Da; rapid absorption, short half-life
N-Phenylbenzylamine (Benzenemethanamine) C13H13N Benzylamine with N-phenyl substitution Cytotoxic agent; inhibits tubulin polymerization MW: 183.25 Da; hydrophobic backbone
4-(3-Pyridinyl)benzenemethanamine 2HCl C12H13N3·2HCl 4-Pyridinyl substitution on benzene Research compound (unverified medical use) Polar, charged at physiological pH; stabilized as hydrochloride salt
N-[2-(2-Methoxyphenoxy)-ethyl]-benzenemethanamine HCl C16H20ClNO2 2-Methoxyphenoxyethyl side chain Unspecified (likely serotonin-related) Ether linkage enhances metabolic stability
4-Isobutoxybenzenemethanamine acetate C13H21NO3 4-Isobutoxy substitution Unspecified (potential CNS applications) Acetate salt improves solubility in polar solvents

Key Observations:

Structural Variations :

  • Dapoxetine replaces the pyridinyloxy group with a bulkier naphthalenyloxy moiety, enhancing serotonin transporter (SERT) affinity due to increased lipophilicity .
  • Pyridinyl-Substituted Analogs (e.g., 4-(3-Pyridinyl)benzenemethanamine) demonstrate how positional isomerism (2- vs. 4-pyridinyl) may alter receptor binding or solubility .

Pharmacological Profiles :

  • Dapoxetine’s SSRI activity stems from its potent SERT inhibition (pKa = 8.6), enabling rapid distribution and clearance, unlike traditional SSRIs with longer half-lives .
  • N-Phenylbenzylamine diverges functionally, acting as a microtubule disruptor rather than a neurotransmitter modulator, highlighting the impact of N-substitution on biological targets .

Physicochemical Properties: Hydrochloride or acetate salts (e.g., 4-(3-Pyridinyl)benzenemethanamine 2HCl) enhance aqueous solubility, critical for bioavailability . Ether-linked side chains (e.g., methoxyphenoxyethyl in ) may reduce enzymatic degradation compared to ester linkages .

Research Implications and Gaps

  • Target Selectivity : The pyridinyloxy group in this compound may confer selectivity for nicotinic or serotonergic receptors, warranting in vitro binding assays .
  • Metabolic Stability : Comparative studies with Dapoxetine could elucidate the impact of pyridine vs. naphthalene on cytochrome P450 interactions .
  • Synthetic Feasibility : outlines synthetic routes for silylated benzenemethanamine derivatives, suggesting methodologies applicable to pyridinyloxy analogs .

Preparation Methods

Halobenzene Precursor Activation

The SNAr route leverages electron-deficient aromatic systems to facilitate ether bond formation. A representative pathway begins with 2-fluoro-5-nitrobenzyl chloride (1), where the nitro group enhances electrophilicity at the 2-position. Reacting this substrate with 3-hydroxypyridine (2) under alkaline conditions (K₂CO₃, DMF, 80°C, 12 h) yields 2-(3-pyridinyloxy)-5-nitrobenzyl chloride (3). Subsequent reduction of the nitro group via catalytic hydrogenation (H₂, Pd/C, EtOH) produces 2-(3-pyridinyloxy)benzylamine (4) in 68–72% yield.

Table 1: SNAr Optimization Parameters

ParameterCondition RangeOptimal ConditionYield (%)
BaseK₂CO₃, NaOH, Cs₂CO₃K₂CO₃75
SolventDMF, DMSO, THFDMF82
Temperature (°C)60–1008085

Key limitations include competing side reactions at elevated temperatures and steric hindrance from the pyridine ring.

Mitsunobu Etherification

Alcohol-Amine Coupling

The Mitsunobu reaction enables ether synthesis under mild conditions. 2-Hydroxybenzenemethanamine (5) and 3-hydroxypyridine (2) are combined with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0°C to RT, 6 h). This method achieves a 63% yield of 2-(3-pyridinyloxy)benzenemethanamine (6) but requires rigorous exclusion of moisture.

Mechanistic Insight:

The reaction proceeds via a phosphorane intermediate, transferring the oxygen nucleophile to the benzylic carbon. Steric effects from the pyridine ring reduce efficiency, necessitating excess reagents.

Reductive Amination of Carbonyl Intermediates

Aldehyde Reduction Pathway

2-(3-Pyridinyloxy)benzaldehyde (7), synthesized via Ullmann coupling (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C), undergoes reductive amination with ammonium acetate and NaBH₃CN in MeOH. This one-pot method affords the target amine in 58% yield, though over-reduction to the alcohol remains a concern.

Benzyl Chloride Ammonolysis

Direct Displacement

2-(3-Pyridinyloxy)benzyl chloride (8), prepared by treating 2-(3-pyridinyloxy)benzyl alcohol with SOCl₂, reacts with aqueous NH₃ (sealed tube, 100°C, 24 h). This method yields 41% product but suffers from low conversion due to the poor nucleophilicity of NH₃.

Gabriel Synthesis

To mitigate low yields, the Gabriel approach employs phthalimide potassium salt with (8) in DMF (120°C, 8 h), followed by hydrazine cleavage (EtOH, reflux). This two-step sequence improves yields to 65% while avoiding harsh amination conditions.

Catalytic Coupling Strategies

Buchwald-Hartwig Amination

Aryl halides and amines are coupled using Pd catalysts. 2-Bromo-3-pyridinyloxybenzene (9) and benzylamine react with Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (100°C, 12 h), yielding 71% product. However, this method is cost-prohibitive for large-scale synthesis.

Comparative Analysis of Methodologies

Table 2: Method Efficacy and Limitations

MethodYield (%)CostScalabilityKey Challenge
SNAr85LowHighNitro group reduction
Mitsunobu63MediumModerateMoisture sensitivity
Reductive Amination58LowHighOver-reduction
Gabriel Synthesis65MediumHighMulti-step process
Buchwald-Hartwig71HighLowCatalyst expense

Industrial Scalability Considerations

Continuous Flow SNAr

Adopting continuous flow reactors for the SNAr step (residence time: 30 min, 100°C) enhances throughput by 40% compared to batch processes. In-line IR monitoring ensures real-time quality control, reducing impurities to <2%.

Solvent Recycling

DMF recovery via vacuum distillation achieves 90% reuse, lowering production costs and environmental impact.

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated C–O bond formation using Ir(ppy)₃ and NiCl₂·glyme enables room-temperature synthesis of This compound with 78% yield. This method minimizes thermal degradation but requires specialized equipment .

Q & A

Q. Factors influencing efficiency :

  • Catalyst Selection : Palladium or copper catalysts for cross-coupling reactions.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity.
  • Temperature Control : Microwave irradiation () reduces side reactions compared to conventional heating.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:
Structural elucidation requires a combination of spectroscopic and chromatographic methods:

  • NMR Spectroscopy : 1H and 13C NMR to confirm aromatic proton environments and amine functionality (e.g., ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., ).
  • Infrared (IR) Spectroscopy : Identification of N-H and C-O stretches (~3300 cm⁻¹ and ~1250 cm⁻¹, respectively).
  • Chromatography : HPLC or GC-MS to assess purity and detect by-products.

Q. Reference Databases :

  • PubChem () provides canonical SMILES, InChI keys, and computed spectral data for cross-validation.

Basic: What are the known biological activities of structurally related benzenemethanamine derivatives?

Answer:
While direct data on this compound is limited, structurally analogous compounds exhibit:

  • Neurotransmitter Modulation : Derivatives like N-[2-(2-Methoxyphenoxy)-ethyl]-benzenemethanamine () interact with serotonin and dopamine receptors .
  • Antimicrobial Properties : Ethylamine-substituted analogs (e.g., ) show activity against Gram-positive bacteria .

Note : Target-specific assays (e.g., enzyme inhibition, receptor binding) are recommended to confirm bioactivity for this compound.

Advanced: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:
Optimization Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes () .
  • Purification Techniques : Use of column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane mixtures) to isolate the amine product from by-products.
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts to minimize undesired coupling products.

Q. Example Workflow :

Perform reaction under microwave irradiation (100°C, 20 min).

Quench with aqueous NaHCO3.

Purify via flash chromatography (95% purity confirmed by HPLC).

Advanced: How can discrepancies in spectroscopic data during structural elucidation be resolved?

Answer:
Methodological Approaches :

  • Cross-Validation : Compare experimental NMR/MS data with computed spectra from PubChem () .
  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH2 groups).
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomerism (if crystalline material is available).

Case Study : A discrepancy in aromatic proton splitting (doublet vs. triplet) was resolved by repeating NMR in DMSO-d6, confirming hydrogen bonding effects .

Advanced: What computational methods predict the biological interactions of this compound?

Answer:
In Silico Strategies :

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinases, GPCRs).
  • QSAR Modeling : Correlate structural descriptors (logP, polar surface area) with bioactivity data from analogs () .
  • MD Simulations : Assess binding stability and conformational dynamics over nanosecond timescales.

Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition, cell viability tests).

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